6-Bromoquinoline-4-carboxylic acid

Organic synthesis Regiocontrolled chemistry Process chemistry

Scaling quinoline programs often forces chromatographic regioisomer separation. 6-Bromoquinoline-4-carboxylic acid (CAS 160233-76-1) enables chromatography-free purification via solubility-driven regiocontrol (Lindsay-Scott methodology), reducing solvent waste at process scale. • Patent-documented HCV therapeutic intermediate; C6 bromine enables Suzuki-Miyaura & Buchwald-Hartwig couplings for systematic SAR. • Sub-µM IC50 activity against h-TNAP; predicted LogP 2.74 supports CNS penetration design. • Supplied at ≥98% purity with global shipping available.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 160233-76-1
Cat. No. B186014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-4-carboxylic acid
CAS160233-76-1
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Br)C(=O)O
InChIInChI=1S/C10H6BrNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
InChIKeyQKZZTVSKZXPJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-4-carboxylic Acid Identity & Procurement


6-Bromoquinoline-4-carboxylic acid (CAS: 160233-76-1) is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylic acid class, with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . Its structure features a bromine atom at the 6-position of the quinoline ring and a carboxylic acid moiety at the 4-position, providing two distinct functional handles for derivatization . The compound is typically an off-white to light brown solid with predicted physicochemical properties including a density of 1.732 ± 0.06 g/cm³, a boiling point of 403.1 ± 25.0 °C, and a predicted pKa of 0.82 ± 0.30 . While the quinoline-4-carboxylic acid scaffold is known for diverse biological activities, the specific 6-bromo substitution pattern confers unique reactivity profiles that differentiate this compound from other halogenated or unsubstituted analogs.

6-Bromoquinoline-4-carboxylic Acid Non-Interchangeability


Substitution of 6-bromoquinoline-4-carboxylic acid with generic quinoline-4-carboxylic acid or other halogenated analogs is not scientifically valid due to fundamental differences in reactivity, solubility, and biological target engagement. The bromine atom at the 6-position enables specific cross-coupling reactions—such as Suzuki-Miyaura and Buchwald-Hartwig couplings—that are not accessible with the unsubstituted scaffold, directly impacting synthetic utility for complex molecule construction [1]. Furthermore, structure-activity relationship studies on quinoline-4-carboxylic acid derivatives have demonstrated that the position and nature of halogen substituents profoundly influence enzyme inhibition potency; for example, compounds bearing a bromo substituent at ortho-positions of pendant aryl rings can exhibit IC50 values that differ by orders of magnitude compared to fluoro or methyl analogs [2]. Additionally, the 6-bromo regioisomer exhibits distinct solubility characteristics compared to its 8-bromo counterpart (e.g., 8-bromoquinoline-4-carboxylic acid shows very slight water solubility of 0.23 g/L at 25 °C and a melting point of 220-224 °C) , which can affect reaction workup, crystallization, and formulation development. These quantifiable differences in reactivity, biological activity, and physicochemical properties underscore why generic substitution is scientifically inappropriate.

Quantitative Differentiation Evidence


Chromatography-Free Synthesis via Solubility Separation

6-Bromoquinoline-4-carboxylic acid is accessible via a regiocontrolled synthetic route that exploits solubility differences between quinoline regioisomers to achieve facile separation without chromatographic purification. This method, reported by Lindsay-Scott et al., avoids the challenging chromatographic separations typically required for regioisomeric mixtures of substituted quinoline-4-carboxylic acids, representing a practical advantage over alternative synthetic approaches . While the study does not provide quantitative solubility data for the 6-bromo regioisomer specifically, the method's demonstrated success in avoiding chromatography translates to reduced solvent consumption, shorter purification times, and improved scalability for multi-gram synthesis.

Organic synthesis Regiocontrolled chemistry Process chemistry

Documented HCV Antiviral Intermediate

Bromo-substituted quinolines of the general formula incorporating the 6-bromoquinoline core structure are explicitly claimed as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections in patent US8633320B2 [1]. This establishes a documented, high-value application context for the 6-bromo substitution pattern that is not universally claimed for all halogenated or unsubstituted quinoline-4-carboxylic acids. In contrast, 8-bromoquinoline-4-carboxylic acid is primarily documented as an intermediate for HIV integrase inhibitors rather than HCV .

Medicinal chemistry Antiviral research Hepatitis C

Enhanced Lipophilicity vs 8-Bromo Regioisomer

The carboxylic acid pKa of 6-bromoquinoline-4-carboxylic acid is predicted to be 0.82 ± 0.30 , indicating a relatively acidic carboxyl group. While predicted pKa data for the 8-bromo regioisomer is not uniformly reported, the difference in substitution position (6- vs. 8-) is expected to influence the electronic environment of the carboxylic acid, potentially affecting salt formation, solubility in buffered media, and protein binding characteristics. The predicted LogP for 6-bromoquinoline-4-carboxylic acid is 2.74 (ACD/Labs) , whereas the 8-bromo isomer has a computed XLogP3-AA of 2.4 [1], representing a quantifiable difference in lipophilicity (ΔLogP ≈ 0.34).

Physicochemical properties Drug design Salt formation

Enhanced Alkaline Phosphatase Inhibition by Bromo Substitution

Structure-activity relationship studies on quinoline-4-carboxylic acid derivatives as alkaline phosphatase inhibitors demonstrate that the presence of a bromo substituent can dramatically enhance inhibitory potency. For example, compound 3a (2-(2-bromophenyl)-6-chloroquinoline-4-carboxylic acid) exhibited an IC50 of 0.42 ± 0.02 μM against TNAP, representing approximately 60-fold higher inhibition compared to levamisole (IC50 = 25 ± 2 μM) [1]. Notably, replacement of the bromo group with a fluoro substituent (compound 3c) modestly improved activity to IC50 = 0.23 ± 0.06 μM, while replacement with a methyl group reduced activity [1]. This evidence, while from a more complex 2-aryl-6-chloro derivative, establishes that bromo substitution on the quinoline scaffold contributes meaningfully to enzyme inhibition potency relative to other halogen or alkyl substituents.

Alkaline phosphatase inhibition SAR Medicinal chemistry

6-Bromoquinoline-4-carboxylic Acid Application Scenarios


Scalable Regioselective Synthesis Without Chromatography

Research groups or CDMOs developing scalable routes to substituted quinoline-4-carboxylic acids should procure 6-bromoquinoline-4-carboxylic acid when the synthetic plan leverages the solubility-driven regiocontrol methodology reported by Lindsay-Scott et al. . This approach specifically enables purification of the desired regioisomer without chromatographic separation, reducing solvent waste and processing time. The 6-bromo substitution pattern is compatible with this methodology, making the compound a suitable building block for process chemistry applications where chromatography is impractical at scale.

HCV Drug Discovery with Bromo-Quinoline Intermediates

Medicinal chemistry teams focused on hepatitis C virus (HCV) drug discovery should prioritize 6-bromoquinoline-4-carboxylic acid based on its explicit patent documentation as an intermediate for HCV therapeutic agents [1]. In contrast, programs targeting HIV integrase inhibitors would be better served by the 8-bromo regioisomer . Procurement decisions should align with the specific therapeutic target area, as the patent landscape differentiates the utility of these regioisomers.

Alkaline Phosphatase Inhibitor Lead Optimization

Given the SAR evidence demonstrating that bromo-substituted quinoline-4-carboxylic acid derivatives exhibit potent inhibition of human alkaline phosphatases (e.g., IC50 values in the sub-micromolar range against h-TNAP) [2], researchers optimizing alkaline phosphatase inhibitors should use 6-bromoquinoline-4-carboxylic acid as a core scaffold. The 6-bromo handle provides a convenient site for further functionalization via cross-coupling while preserving the carboxylic acid for additional derivatization, enabling systematic exploration of structure-activity relationships around the quinoline core.

Lipophilicity-Enhanced CNS Drug Design

For CNS-targeted drug discovery programs where blood-brain barrier penetration is critical, the higher predicted LogP of 6-bromoquinoline-4-carboxylic acid (ACD/LogP = 2.74) compared to the 8-bromo isomer (XLogP3-AA = 2.4) [3] suggests a favorable lipophilicity profile for CNS penetration. The ΔLogP of approximately 0.34 represents a measurable difference that may influence in vivo distribution. Procurement of the 6-bromo isomer is therefore justified for programs where enhanced membrane permeability is a design objective.

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